molecular formula C13H19FO2 B2487360 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid CAS No. 1158076-81-3

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B2487360
CAS No.: 1158076-81-3
M. Wt: 226.291
InChI Key: BICNDQGYOZXKPW-UHFFFAOYSA-N
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Description

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid (CAS 1158076-81-3) is a high-purity, polycyclic hydrocarbon building block designed for advanced research and development. This compound features a rigid adamantane scaffold substituted with both a carboxylic acid handle and a fluorine atom, making it a versatile intermediate in medicinal chemistry . Adamantane derivatives are widely recognized for their application in pharmaceutical development, often used to enhance the lipophilicity and metabolic stability of drug candidates . The introduction of fluorine atoms is a established strategy to improve a molecule's pharmacokinetic and pharmacodynamic properties . This specific structure is particularly valuable as a precursor for the synthesis of more complex, bridgehead-functionalized (trifluoromethyl)adamantane derivatives, which are of significant interest as potential bioactive compounds or drug precursors . Researchers can utilize the carboxylic acid group for further synthetic transformations, such as amide coupling or reduction, while the fluorine atom can be used to study drug-target interactions or fine-tune electronic properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-fluoro-5,7-dimethyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICNDQGYOZXKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the fluorination of 5,7-dimethyladamantane, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and carboxylation reagents like carbon dioxide under basic conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions typical of carboxylic acids and fluorinated compounds. The compound can be utilized in:

  • Synthesis of Ureas : It has been involved in reactions with fluorine-containing anilines, leading to the production of promising inhibitors for human soluble epoxide hydrolase (hsEH) .
  • Production of Adamantyl Derivatives : The compound is used to synthesize derivatives such as phenylacetic acid ethyl esters, demonstrating high yields .

Biological Research

In biological contexts, 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is studied for its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Similar adamantane derivatives have been explored for their potential as antiviral agents .
  • Neuroprotective Effects : Its structural properties may confer specific pharmacological benefits in neurodegenerative diseases .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential, particularly as a drug candidate for various diseases. Its unique structure may enhance its efficacy as a pharmaceutical agent. Notable areas of interest include:

  • NMDA Receptor Modulation : Compounds derived from adamantane frameworks have shown promise in modulating NMDA receptors, which are critical in conditions like Alzheimer's disease .
  • Development of Specialty Drugs : The compound's ability to function as a scaffold for drug design highlights its importance in medicinal chemistry .

Industrial Applications

In industrial settings, 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is utilized for:

  • Material Development : Its unique chemical properties make it suitable for developing new materials and specialty chemicals.
  • Precursor Synthesis : It acts as a precursor in the synthesis of various functionalized compounds used in different industrial applications .

Case Studies

Several case studies illustrate the applications of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid:

  • Synthesis of Adamantyl Ureas : A study demonstrated the successful synthesis of ureas containing this compound, which showed significant inhibition against hsEH .
  • Drug Development : Research into derivatives indicated that modifications to the adamantane core could enhance neuroprotective effects in models of neurodegeneration .
  • Material Science Applications : The compound has been explored as a precursor for specialty chemicals used in advanced materials development .

Mechanism of Action

The mechanism of action of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group may play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties based on the provided evidence:

Compound Substituents Molecular Weight (g/mol) Key Properties References
Adamantane-1-carboxylic acid None 180.24 Baseline solubility in organic solvents; used in drug design for rigid backbone
3-Acetamido-5,7-dimethyladamantane-1-carboxylic acid 3-Acetamido, 5,7-dimethyl ~265.3 (estimated) Enhanced solubility in polar solvents due to acetamido group; used in multitarget ligands
3-Amino-5,7-dimethyladamantane-1-carboxylic acid·HCl 3-Amino, 5,7-dimethyl ~261.8 (HCl salt) Discontinued commercial availability; amino group may improve receptor binding
1,3-Dichloro-5,7-dimethyladamantane 1,3-Dichloro, 5,7-dimethyl 235.2 High reactivity in nitration reactions; precursor for nitro derivatives
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid 3-Carboxymethyl, 5,7-dimethyl ~266.3 (estimated) Increased acidity due to dual carboxylic groups; structural complexity limits synthesis

Biological Activity

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a derivative of the adamantane family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines fluorine and carboxylic acid functionalities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid is C13H19FO2C_{13}H_{19}FO_2 with a molecular weight of 232.29 g/mol. The presence of the fluorine atom and the carboxylic acid group contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid exhibits various biological activities, particularly in the realms of anti-inflammatory, antiviral, and neuroprotective effects. The compound's structural characteristics facilitate interactions with biological targets, enhancing its therapeutic potential.

The biological activity of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. It has been shown to interact with NMDA receptors, which are critical in synaptic plasticity and memory function.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown significant cytotoxic effects against human glioblastoma cells by inducing apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid. In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anti-cancer effectsSignificant inhibition of glioblastoma cell proliferation.
Study 2 Assess neuroprotective propertiesReduced neuronal damage in mouse models exposed to neurotoxins.
Study 3 Investigate anti-inflammatory effectsDecreased levels of pro-inflammatory cytokines in treated subjects.

Pharmacokinetics

The pharmacokinetic profile of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid indicates good oral bioavailability and the ability to cross the blood-brain barrier effectively due to its lipophilic nature. This property is crucial for its application in treating central nervous system disorders.

Q & A

Basic: What synthetic routes are available for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, and how are critical reaction conditions optimized?

Methodological Answer:
The synthesis of adamantane derivatives often involves functional group interconversion. For example, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride was synthesized via prolonged reflux (5 days) of the acetamido precursor in 37% HCl . For fluorinated analogs like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, a plausible route is nucleophilic substitution of an amino or hydroxyl group using fluorinating agents (e.g., DAST or Deoxo-Fluor). Key parameters include:

  • Temperature: Prolonged heating (reflux conditions) ensures complete conversion.
  • Acid Stability: Adamantane cores are acid-resistant, enabling HCl-mediated hydrolysis .
  • Purification: Ethyl acetate washing and desiccation over P₂O₅ yield high-purity solids .

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